molecular formula C16H17NO B14281275 N-[Bis(4-methylphenyl)methyl]formamide CAS No. 127568-35-8

N-[Bis(4-methylphenyl)methyl]formamide

Cat. No.: B14281275
CAS No.: 127568-35-8
M. Wt: 239.31 g/mol
InChI Key: PMDLRXSPEWPRHF-UHFFFAOYSA-N
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Description

N-[Bis(4-methylphenyl)methyl]formamide is an organic compound characterized by the presence of two 4-methylphenyl groups attached to a formamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[Bis(4-methylphenyl)methyl]formamide typically involves the reaction of 4-methylbenzyl chloride with formamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[Bis(4-methylphenyl)methyl]formamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the formamide group to an amine.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products Formed

    Oxidation: Formation of 4-methylbenzoic acid or 4-methylbenzaldehyde.

    Reduction: Formation of N-[Bis(4-methylphenyl)methyl]amine.

    Substitution: Formation of nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

N-[Bis(4-methylphenyl)methyl]formamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[Bis(4-methylphenyl)methyl]formamide involves its interaction with specific molecular targets. The formamide group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity. The aromatic rings may also interact with hydrophobic regions of proteins or other biomolecules, affecting their structure and function.

Comparison with Similar Compounds

Similar Compounds

    N-[Bis(4-methoxyphenyl)methyl]formamide: Similar structure with methoxy groups instead of methyl groups.

    N-[Bis(4-chlorophenyl)methyl]formamide: Contains chlorine atoms on the aromatic rings.

    N-[Bis(4-nitrophenyl)methyl]formamide: Contains nitro groups on the aromatic rings.

Uniqueness

N-[Bis(4-methylphenyl)methyl]formamide is unique due to the presence of two 4-methylphenyl groups, which can influence its chemical reactivity and interactions with other molecules. The methyl groups can provide steric hindrance and affect the compound’s overall stability and solubility.

Properties

CAS No.

127568-35-8

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

N-[bis(4-methylphenyl)methyl]formamide

InChI

InChI=1S/C16H17NO/c1-12-3-7-14(8-4-12)16(17-11-18)15-9-5-13(2)6-10-15/h3-11,16H,1-2H3,(H,17,18)

InChI Key

PMDLRXSPEWPRHF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)NC=O

Origin of Product

United States

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